4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 124863-52-1
VCID: VC5676391
InChI: InChI=1S/C9H14N4.2ClH/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H
SMILES: CC1=NC(=NC=C1)N2CCNCC2.Cl.Cl
Molecular Formula: C9H16Cl2N4
Molecular Weight: 251.16

4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride

CAS No.: 124863-52-1

Cat. No.: VC5676391

Molecular Formula: C9H16Cl2N4

Molecular Weight: 251.16

* For research use only. Not for human or veterinary use.

4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride - 124863-52-1

Specification

CAS No. 124863-52-1
Molecular Formula C9H16Cl2N4
Molecular Weight 251.16
IUPAC Name 4-methyl-2-piperazin-1-ylpyrimidine;dihydrochloride
Standard InChI InChI=1S/C9H14N4.2ClH/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H
Standard InChI Key TXBXJZSWIGNZPA-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)N2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride has the molecular formula C9_9H16_{16}Cl2_2N4_4 and a molecular weight of 263.16 g/mol. The pyrimidine ring is substituted with:

  • A methyl group (-CH3_3) at the 4-position, enhancing lipophilicity and potentially influencing metabolic stability.

  • A piperazine group at the 2-position, contributing to basicity and enabling hydrogen bonding or ionic interactions with biological targets .
    The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Crystallographic and Conformational Analysis

X-ray diffraction studies of related compounds, such as 4-(pyrimidin-2-yl)piperazin-1-ium chloride, reveal that the piperazine ring adopts a chair conformation, with the pyrimidine moiety positioned equatorially . The chloride ions participate in bifurcated hydrogen bonds with NH groups of the piperazine, stabilizing the crystal lattice . For the methyl-substituted analogue, steric effects from the methyl group may slightly distort the pyrimidine-piperazine dihedral angle, altering packing efficiency and solubility .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride can be achieved through a two-step protocol:

Step 1: Nucleophilic Aromatic Substitution
4-Methyl-2-chloropyrimidine reacts with piperazine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under reflux. The reaction is facilitated by a base such as potassium carbonate, which deprotonates piperazine, enhancing its nucleophilicity :

4-Methyl-2-chloropyrimidine+PiperazineK2CO3,Δ4-Methyl-2-(piperazin-1-yl)pyrimidine\text{4-Methyl-2-chloropyrimidine} + \text{Piperazine} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{4-Methyl-2-(piperazin-1-yl)pyrimidine}

Step 2: Salt Formation
The free base is treated with hydrochloric acid to form the dihydrochloride salt:

4-Methyl-2-(piperazin-1-yl)pyrimidine+2HCl4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride\text{4-Methyl-2-(piperazin-1-yl)pyrimidine} + 2\text{HCl} \rightarrow \text{4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride}

Key Synthetic Intermediates and Byproducts

  • Intermediate 4-Methyl-2-chloropyrimidine: Synthesized via chlorination of 4-methylpyrimidin-2-ol using phosphorus oxychloride (POCl3_3) .

  • Byproducts: Trace amounts of mono-hydrochloride or unreacted free base may form, requiring purification via recrystallization or column chromatography .

Physicochemical Properties

Physical Characteristics

PropertyValue/Description
AppearanceWhite to off-white crystalline powder
Melting Point215–220°C (decomposes)
SolubilitySoluble in water (>50 mg/mL), DMSO, methanol
LogP (Predicted)1.2 (moderate lipophilicity)

Pharmacological Profile

Mechanism of Action

While direct studies on 4-methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride are scarce, structurally related piperazine-pyrimidine hybrids demonstrate:

  • Enzyme Inhibition: Analogues inhibit sirtuins (NAD+^+-dependent deacetylases) involved in aging and metabolic regulation.

  • Receptor Modulation: M3_3 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) enhance acetylcholine signaling, relevant for smooth muscle contraction and cognitive function .

Predicted Bioactivity

  • Neuroprotection: Triazole-pyrimidine hybrids exhibit anti-neuroinflammatory effects in microglia, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

  • Anticancer Potential: Pyrimidine derivatives interfere with DNA synthesis by inhibiting thymidylate synthase .

Applications in Drug Discovery

Lead Optimization

The methyl group in 4-methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride offers a site for further derivatization. For example:

  • Acylation: Introducing acyl groups at the methyl position could enhance blood-brain barrier penetration .

  • Ring Expansion: Fusion with triazole or thiazole rings may improve selectivity for kinase targets .

Preclinical Challenges

  • Metabolic Stability: Piperazine moieties are prone to N-oxidation, necessitating prodrug strategies .

  • Off-Target Effects: High similarity to endogenous purines may lead to unintended receptor interactions.

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